
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a chemical compound belonging to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes a quinoline core with an ethyl group at the first position and a carboxylic acid group at the eighth position. Tetrahydroquinoline derivatives are known for their wide range of applications in pharmaceuticals, pesticides, and dyes due to their notable biological activity .
Métodos De Preparación
The synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be achieved through various synthetic routes. One common method involves a three-component cascade reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity while minimizing waste and costs.
Análisis De Reacciones Químicas
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the ethyl group or the carboxylic acid group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, antioxidants, and photosensitizers
Mecanismo De Acción
The mechanism of action of 1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparación Con Compuestos Similares
1-Ethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid can be compared with other tetrahydroquinoline derivatives, such as:
4-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid: This compound has a methoxy group at the fourth position and a methyl group at the second position, which may alter its biological activity and chemical reactivity.
N-Methyl-2-substituted-1,2,3,4-tetrahydroquinoline-4-carboxylic esters: These compounds have different substitution patterns, leading to variations in their properties and applications
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
1-ethyl-3,4-dihydro-2H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)12(14)15/h3,5,7H,2,4,6,8H2,1H3,(H,14,15) |
Clave InChI |
IWEHZWANYDVBJB-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC2=C1C(=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


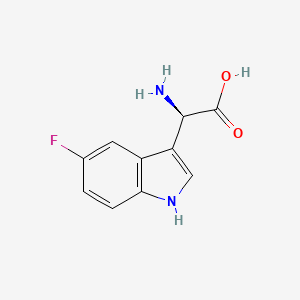


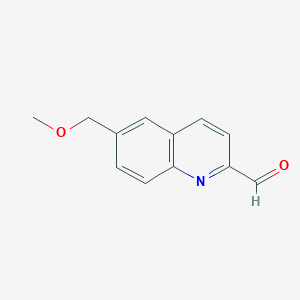

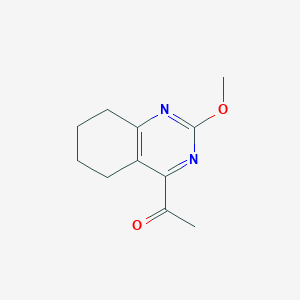

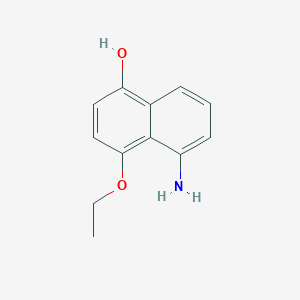
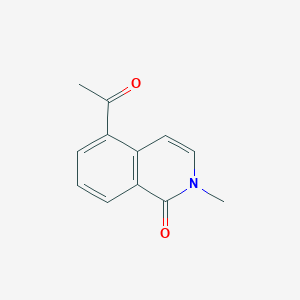
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)


![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)

